molecular formula C9H11NO2 B095462 Methyl 4-(aminomethyl)benzoate CAS No. 18469-52-8

Methyl 4-(aminomethyl)benzoate

Cat. No. B095462
CAS RN: 18469-52-8
M. Wt: 165.19 g/mol
InChI Key: AQBJGAUQEJFPKZ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of various derivatives of methyl 4-(aminomethyl)benzoate has been explored in several studies. For instance, the synthesis of [benzyl-7-3H] and [benzoyl-7-14C] methyl 4-(2,5-dihydroxybenzylamino)benzoate involved the preparation of 4-amino[7-14C]benzoic acid, followed by esterification and coupling with 2,5-dihydroxybenzaldehyde, and subsequent reduction to yield the final product with high specific activity . Another study focused on the synthesis of methyl 4-(4-aminostyryl) benzoate, which was characterized using various spectroscopic techniques, indicating its potential as a precursor for Schiff base derivatives . Additionally, the chlorination of methyl 4-amino-2-hydroxy-benzoate led to the formation of several chlorinated products, showcasing the reactivity of the molecule under different conditions .

Molecular Structure Analysis

The molecular structure of methyl 4-(aminomethyl)benzoate derivatives has been elucidated using techniques such as single-crystal X-ray diffraction, which revealed the presence of hydrogen bonds and π-π stacking in the crystal structure of the zwitterionic 4-(ammoniomethyl)benzoate . Similarly, the study of hydrogen-bonded sheets and chains in isomeric reaction products of methyl 4-(aminomethyl)benzoate derivatives provided insights into the molecular-electronic structure and the intermolecular interactions within these compounds .

Chemical Reactions Analysis

The chemical reactivity of methyl 4-(aminomethyl)benzoate derivatives has been demonstrated through various reactions. For example, the use of methyl (Z)-2-[(benzyloxycarbonyl)amino]-3-dimethylaminopropenoate in the synthesis of heterocyclic systems resulted in the formation of several amino-substituted fused pyrimidinones, highlighting the versatility of the molecule in organic synthesis . The chlorination products of methyl 4-amino-2-hydroxy-benzoate also exhibited interesting reactivity, including isomerism and reduction reactions, which were studied in detail .

Physical and Chemical Properties Analysis

The physical and chemical properties of methyl 4-(aminomethyl)benzoate derivatives have been characterized through various analytical methods. Growth and spectroscopic studies of pure and amino acid (glycine) doped methyl-para-hydroxy benzoate single crystals indicated improvements in transparency and nonlinear optical properties upon doping . The characterization of methyl 4-(4-aminostyryl) benzoate revealed important absorption peaks in UV-Vis analysis, which are attributed to electronic transitions of the C=O chromophores . Process optimization for the synthesis of methyl 2-methoxy-5-aminosulfonyl benzoate, an intermediate of sulpiride, demonstrated the influence of reaction conditions on the yield and purity of the product .

Scientific Research Applications

  • Radiopharmaceutical Synthesis : Taylor et al. (1996) detailed the synthesis of radiolabeled Methyl 4-(2,5-dihydroxybenzylamino)benzoate, indicating its potential use in radiopharmaceuticals (Taylor et al., 1996).

  • Therapeutic Applications in Schizophrenia : Lane et al. (2013) explored the use of Sodium benzoate, a derivative, as an add-on treatment for schizophrenia. Their results showed significant improvement in symptom domains and neurocognition in patients (Lane et al., 2013).

  • Microbial Metabolism : Cowles et al. (2000) identified BenR, a regulator of benzoate, methylbenzoate, and 4-hydroxybenzoate degradation genes in Pseudomonas putida, indicating the role of methylbenzoate in microbial metabolism (Cowles et al., 2000).

  • Plant Volatile Biosynthesis : Dudareva et al. (2000) discussed the developmental regulation of Methyl benzoate biosynthesis in snapdragon flowers, highlighting its role in plant volatile compound production (Dudareva et al., 2000).

  • Analytical Chemistry : Morita and Nakamura (2010) used Methyl benzoate extraction for determining phenol compounds in waste, demonstrating its application in environmental analysis (Morita & Nakamura, 2010).

  • Pharmaceutical Intermediate Synthesis : Jian-she (2009) discussed the synthesis of a Methyl 4-chloro-2-(N-methyl-N-phenylsulphonamide)benzoate, an important intermediate in pharmaceuticals (Jian-she, 2009).

  • Molecular Docking and Simulation Studies : Ahmad et al. (2018) synthesized derivatives of benzoate and evaluated their monoamine oxidase inhibition, showing their potential in neurological research (Ahmad et al., 2018).

  • Environmental Toxicology : Neary and Michael (1989) studied the effect of Sulfometuron methyl, a benzoate derivative, on groundwater and stream quality, providing insights into the environmental impact of such compounds (Neary & Michael, 1989).

  • Insect Control Applications : Mostafiz et al. (2022) investigated the larvicidal activity of Methyl benzoate against mosquitoes, suggesting its use in pest control (Mostafiz et al., 2022).

  • Treatment in Alzheimer's Disease : Lin et al. (2014) examined the efficacy of Sodium benzoate, a derivative, for treating early-phase Alzheimer's Disease, indicating its therapeutic potential in neurodegenerative disorders (Lin et al., 2014).

Safety And Hazards

Methyl 4-(aminomethyl)benzoate is considered hazardous. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Safety measures include wearing personal protective equipment, ensuring adequate ventilation, and avoiding contact with eyes, skin, and clothing .

properties

IUPAC Name

methyl 4-(aminomethyl)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO2/c1-12-9(11)8-4-2-7(6-10)3-5-8/h2-5H,6,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQBJGAUQEJFPKZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 4-(aminomethyl)benzoate

CAS RN

18469-52-8
Record name Methyl 4-(aminomethyl)benzoate
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

The mixture of 4-(aminomethyl)benzoic acid (1.0 g, 6.61 mmol) and chlorotrimethylsilane (3.35 mL, 26.44 mmol) was stirred for 30 minutes at room temperature, and anhydrous methanol (20 mL) was added thereto. The reaction mixture was stirred for 48 hours and then vacuum distilled to give methyl 4-(aminomethyl)benzoate (1.25 g, 94%). 1H NMR (500 MHz, D2O) δ 8.02 (d, 2H, J=6.4 Hz), 7.51 (d, 2H, J=8.2 Hz), 4.20 (s, 2H), 3.88 (s, 3H).
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3.35 mL
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20 mL
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Synthesis routes and methods II

Procedure details

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Synthesis routes and methods III

Procedure details

To a solution of 4-(aminomethyl)benzoic acid (300 g, 1.98 mol) in methanol (5 L) was added thionylchloride (473 g 3.97 mol). The reaction mixture was refluxed for 6 h, followed by the removal of the solvent under reduced pressure to obtain the crude product. The crude was purified by acid-base work up to afford methyl-4-(aminomethyl)benzoate (300 g, 92%) as a liquid.
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Synthesis routes and methods IV

Procedure details

To a solution of 4-(aminomethyl)benzoic acid (1 g, 7 mmol) in MeOH (10 mL) was added dropwise concentrated H2SO4 (1 mL). Upon completion of addition, the reaction mixture was heated to 60° C. where it stirred for 12 h. After this time, the reaction mixture was concentrated under reduced pressure to yield a residue. The residue was dissolved in ethyl acetate and then carefully neutralized with a 10% NaOH solution. The organic layer was separated and washed successively with water and brine. The combined organic layers were dried over Na2SO4, filtered and concentrated under reduced pressure to afford methyl 4-(aminomethyl)benzoate (2.5 g) as a white solid. LCMS Method O: retention time 0.49 min, [M+1]=166.2.
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1 g
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Synthesis routes and methods V

Procedure details

4-aminomethyl benzoic acid (6.69 g, 44.09 mmol) was dissolved methanol (200 mL). SOCl2 (12 mL) was added via syringe. The mixture was stirred at 70° C. for 3.5 h. After cooling, the reaction mixture was evaporated and the crude product was dissolved in CH2Cl2 (500 mL). The organic layer was washed with aqueous K2CO3 10% (300 mL), dried with MgSO4, filtered and evaporated. Methyl 4-(aminomethyl)benzoate was obtained (5.78 g, 79%) as a white solid.
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6.69 g
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200 mL
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12 mL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
203
Citations
I Paquin, S Raeppel, S Leit, F Gaudette, N Zhou… - Bioorganic & medicinal …, 2008 - Elsevier
… Finally, palladium cross-coupling reaction between 2-chloro-6-methoxypyridine and methyl 4-aminomethyl-benzoate was used to prepare the aminopyridine intermediate. The ester …
Number of citations: 39 www.sciencedirect.com
V Dalal - 2008 - search.proquest.com
Folic acid photodegrades upon exposure to light. It is well known that the photoproducts of irradiation are 6-carboxy pterin and PABA glutamate, however, mechanism of …
Number of citations: 0 search.proquest.com
M Li, RS Wu, J Tsai, SJ Salamone - Tetrahedron letters, 2002 - Elsevier
A novel seven-membered ring was unexpectedly isolated from the coupling of dithiodiglycolic acid with 2.2 equiv. of N-hydroxysuccinimide, followed by addition of 0.25 equiv. of methyl (…
Number of citations: 1 www.sciencedirect.com
N Kumari, A Mahata, B Chakraborty - Inorganic Chemistry, 2023 - ACS Publications
Global consumption of triphenylphosphine (Ph 3 P) for phosphorus-mediated organic synthesis and production of the dead-end triphenylphosphine oxide (Ph 3 PO) waste is …
Number of citations: 3 pubs.acs.org
Y Zhou, Y Dun, H Fu, L Wang, X Pan… - Chemical Biology & …, 2017 - Wiley Online Library
Histone deacetylase (HDAC) inhibitors have been identified for the treatment of cancer. Lately, we designed and synthesized a series of substituted N‐benzylpyrimidin‐2‐amine …
Number of citations: 8 onlinelibrary.wiley.com
Z Li, L Fang, J Wang, L Dong, Y Guo… - … Process Research & …, 2015 - ACS Publications
Tranexamic acid 1, a synthetic antifibrinolytic drug with the treatment being considered highly cost-effective in many countries, has been included in the WHO list of essential medicines. …
Number of citations: 18 pubs.acs.org
D DeMong, X Dai, J Hwa, M Miller, SI Lin… - Journal of medicinal …, 2014 - ACS Publications
A novel series of spiroimidazolone-based antagonists of the human glucagon receptor (hGCGR) has been developed. Our efforts have led to compound 1, N-((2H-tetrazol-5-yl)methyl)-4…
Number of citations: 18 pubs.acs.org
M von Wantoch Rekowski, V Kumar… - Journal of medicinal …, 2013 - ACS Publications
Recently, the structure of BAY 58-2667 bound to the Nostoc sp. H-NOX domain was published. On the basis of this structural information, we designed BAY 58-2667 derivatives and …
Number of citations: 27 pubs.acs.org
HY Lee, K Nepali, FI Huang, CY Chang… - Journal of medicinal …, 2018 - ACS Publications
A series of bicyclic arylamino/heteroarylamino hydroxamic acids (7–31) have been examined as novel histone deacetylase 6 (HDAC6) inhibitors. One compound (13) exhibits …
Number of citations: 67 pubs.acs.org
CM Álvarez, H Barbero, D Miguel - European Journal of …, 2015 - Wiley Online Library
A family of three molecular shuttles based upon ammonium/triazolinium salt motifs with one, two, and three catalytic centers were prepared along with their corresponding non‐…

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